1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt is a phospholipid containing myristic acid chains at the sn-1 and sn-2 positions. It is commonly used in lipid bilayer studies and biological systems due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt can be synthesized through the acylation of lysophosphatidic acids or the phosphorylation of diacylglycerols . The reaction typically involves the use of myristic acid and glycerol derivatives under controlled conditions to ensure the correct positioning of the fatty acid chains.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the phosphatidic acid group.
Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lipid peroxides, while substitution reactions can result in modified phospholipids with different functional groups .
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. It interacts with proteins and other lipids, affecting various cellular processes such as signal transduction and membrane fusion .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid sodium salt: Contains palmitic acid chains instead of myristic acid.
1,2-Dioleoyl-sn-glycero-3-phosphatidic acid sodium salt: Contains oleic acid chains, which are unsaturated.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline group instead of a phosphate group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and interact with various biomolecules makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C31H61O8P |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/t29-/m1/s1 |
InChI Key |
OZSITQMWYBNPMW-GDLZYMKVSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.